N-Propylphenanthren-9-amine
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Overview
Description
N-Propylphenanthren-9-amine is an organic compound with the molecular formula C17H17N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a phenanthrene backbone with a propyl group attached to the nitrogen atom at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylphenanthren-9-amine typically involves the alkylation of phenanthrene-9-amine with a propyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, making it a stronger nucleophile. The reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the propyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Propylphenanthren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Propylphenanthren-9-imine using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding hydrocarbon, phenanthrene, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, such as acylation with acid chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acid chlorides, anhydrides
Major Products Formed
Oxidation: N-Propylphenanthren-9-imine
Reduction: Phenanthrene
Substitution: Amides
Scientific Research Applications
N-Propylphenanthren-9-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Propylphenanthren-9-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Propylphenanthren-9-amine can be compared with other similar compounds such as:
Phenanthrene: Lacks the amine group and propyl substitution, making it less reactive in certain chemical reactions.
Phenanthrene-9-amine: Similar structure but without the propyl group, leading to different chemical and biological properties.
N-Methylphenanthren-9-amine: Contains a methyl group instead of a propyl group, resulting in variations in reactivity and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
87884-71-7 |
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Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-propylphenanthren-9-amine |
InChI |
InChI=1S/C17H17N/c1-2-11-18-17-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-10,12,18H,2,11H2,1H3 |
InChI Key |
FBTLZUSTUVCJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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